Carbinoxamine-d6 Maleate Salt acts as an internal standard in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Carbinoxamine [].
Internal standards are known compounds added to biological samples alongside the target analyte (Carbinoxamine in this case). During analysis, such as mass spectrometry, the signal from the internal standard is compared to the signal from the analyte, allowing researchers to quantify the amount of the target analyte present with high accuracy.
Deuterium substitution in Carbinoxamine-d6 Maleate results in a slightly different mass compared to the unlabeled Carbinoxamine. This distinction allows researchers to easily distinguish the signals from the drug itself and the internal standard during analysis, facilitating accurate quantification of Carbinoxamine in complex biological samples like blood or tissue extracts [].
Carbinoxamine-d6 Maleate Salt can also be used to identify the metabolites of Carbinoxamine, which are the substances it transforms into after being processed by the body.
Researchers can administer Carbinoxamine-d6 Maleate to an organism and then analyze its biological fluids or tissues for the presence of metabolites. The presence of deuterium in the metabolites can be detected using specialized analytical techniques, allowing researchers to distinguish them from metabolites derived from other sources and identify the specific pathways by which Carbinoxamine is metabolized [].
Carbinoxamine-d6 maleate salt is a deuterium-labeled derivative of carbinoxamine maleate, primarily used in pharmacological research. Carbinoxamine itself is a first-generation antihistamine that acts as an antagonist at histamine H1 receptors, thereby mitigating the effects of histamine in allergic reactions. The maleate salt form enhances its stability and solubility, making it suitable for various applications in drug formulation and research settings. The chemical formula for carbinoxamine-d6 maleate salt is CHClNO·CHO, with a molecular weight of approximately 406.86 g/mol .
Carbinoxamine-d6 Maleate Salt doesn't have a direct mechanism of action as it's not intended for therapeutic use. Its primary purpose is to serve as an isotopically labeled version of Carbinoxamine Maleate. The deuterium labeling allows researchers to track the original carbinoxamine molecule through its metabolic pathway in the body without interference from the naturally occurring hydrogen isotope []. This facilitates the study of carbinoxamine's pharmacokinetics, including absorption, distribution, metabolism, and excretion [].
Due to its limited commercial availability, extensive safety data on Carbinoxamine-d6 Maleate Salt is unavailable. However, considering its structural similarity to Carbinoxamine Maleate, it's likely to exhibit similar properties. Carbinoxamine Maleate is generally considered safe at recommended doses but can cause drowsiness and other side effects []. As a research chemical, Carbinoxamine-d6 Maleate Salt should be handled with standard laboratory precautions, including wearing gloves, eye protection, and working in a fume hood.
Carbinoxamine-d6 maleate salt undergoes typical reactions associated with antihistamines, including:
As an antihistamine, carbinoxamine-d6 maleate salt exhibits several biological activities:
The synthesis of carbinoxamine-d6 maleate salt involves several steps:
Carbinoxamine-d6 maleate salt is primarily used in:
Interaction studies involving carbinoxamine-d6 maleate salt focus on its pharmacological interactions:
Several compounds share structural or functional similarities with carbinoxamine-d6 maleate salt. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Diphenhydramine | CHNO | Strong sedative effects; widely used in sleep aids. |
| Chlorpheniramine | CHClN | Less sedative; preferred for daytime allergy relief. |
| Promethazine | CHNS | Antiemetic properties; used for nausea and motion sickness. |
Carbinoxamine-d6 maleate salt's uniqueness lies in its deuterated form, which allows for enhanced tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics that are not achievable with non-deuterated analogs. Its specific receptor binding profile also distinguishes it from other antihistamines, making it a valuable tool in both clinical and research settings .
Carbinoxamine-d6 maleate salt has the molecular formula C₁₆D₆H₁₃ClN₂O·C₄H₄O₄, with a molecular weight of 412.897 g/mol. Its structure includes a maleate salt counterion (C₄H₄O₄) and a deuterium-labeled carbinoxamine moiety (C₁₆D₆H₁₃ClN₂O). The deuterium atoms are incorporated into the N,N-dimethyl groups of the ethylamine side chain, achieving ≥99% isotopic enrichment.
| Parameter | Carbinoxamine (Non-deuterated) | Carbinoxamine-d6 Maleate Salt |
|---|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O·C₄H₄O₄ | C₁₆D₆H₁₃ClN₂O·C₄H₄O₄ |
| Molecular Weight | 406.86 g/mol | 412.897 g/mol |
| Deuterium Labeling | None | N,N-dimethyl-d6 |
| Isotopic Enrichment | N/A | ≥99% |
The synthesis of carbinoxamine-d6 maleate salt involves deuterium exchange reactions or incorporation of deuterated reagents during the synthesis of the parent compound. Industrial production adheres to stringent quality control, ensuring >95% purity via high-performance liquid chromatography (HPLC). The compound’s stability is maintained at -20°C, with a recommended reanalysis interval of ≥4 years.
Carbinoxamine-d6 maleate salt functions as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterium labeling creates a distinct mass-to-charge ratio (m/z) compared to non-deuterated carbinoxamine, enabling unambiguous differentiation during detection.
Carbinoxamine-d6 maleate salt is employed in therapeutic drug monitoring and pharmacokinetic studies. For instance:
The use of deuterium-labeled compounds as internal standards dates to early mass spectrometry applications, where stable isotopes provided a means to correct for analytical variability. Carbinoxamine-d6 emerged as a specialized tool in the 2000s, aligning with advancements in LC-MS/MS technology for small-molecule quantification.
| Year | Development |
|---|---|
| 2000s | First reported use in LC-MS/MS for therapeutic drug monitoring |
| 2023 | Integration into photocatalytic deuteration protocols for synthetic efficiency |
Carbinoxamine-d6 maleate salt remains pivotal in:
The synthesis of carbinoxamine-d6 maleate salt can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of deuterium incorporation efficiency and overall synthetic yield [4] [5] [14]. The most prominent synthetic routes involve direct deuteration techniques, photocatalytic hydrogen isotope exchange processes, and heterogeneous catalytic systems.
The potassium tert-butoxide/dimethyl sulfoxide-d6/air system represents one of the most efficient approaches for carbinoxamine deuteration [4] [5]. This methodology employs potassium tert-butoxide as a base catalyst in combination with deuterated dimethyl sulfoxide as both solvent and deuterium source [4]. The reaction proceeds under relatively mild conditions, typically at temperatures ranging from 90 to 130 degrees Celsius with acetonitrile as a cosolvent [4] [5]. The process demonstrates exceptional deuterium incorporation rates, achieving 93 to 97 percent deuterium substitution at targeted positions [4]. The reaction mechanism involves selective hydroxylation of heterobenzylic methylenes followed by deuterium incorporation, with completion typically occurring within 2 to 6 hours [4] [5].
Recent advances in photocatalytic deuteration have introduced cadmium sulfide quantum dot-mediated hydrogen isotope exchange as a highly effective synthetic route [14] [16]. This methodology utilizes visible light activation of cadmium sulfide quantum dots in combination with triisopropylsilanthiol as a hydrogen atom transfer catalyst and deuterium oxide as the deuterium source [14] [16]. The process operates at ambient temperature and demonstrates remarkable selectivity for both alpha-amino and benzylic positions within the carbinoxamine structure [14]. Deuterium incorporation rates of 76 to 86 percent at alpha-amino sites and 74 to 86 percent at benzylic positions have been consistently achieved [14] [16]. The overall synthetic yields range from 65 to 95 percent, with reaction times extending from 4 to 12 hours depending on substrate concentration and light intensity [14].
Traditional heterogeneous catalytic approaches employ mixed palladium on carbon and rhodium on carbon catalyst systems for deuterium incorporation [15]. This methodology requires elevated temperatures of approximately 180 degrees Celsius and extended reaction times of 48 hours under high-pressure conditions [15]. The deuterated solvent system consists of 2-propanol and deuterium oxide in specific ratios to optimize deuterium transfer efficiency [15]. While this approach achieves deuterium incorporation rates of 70 to 85 percent, the overall synthetic yield is moderate at approximately 64 percent [15]. The extended reaction time and harsh conditions represent limitations of this methodology, though it provides reliable and reproducible results [15].
Emerging electrochemical flow synthesis systems offer innovative approaches to carbinoxamine-d6 preparation [12]. These systems utilize proton-conducting membranes, typically Nafion or graphene oxide, with attached electrodes to facilitate deuterium incorporation [12]. The process operates at ambient pressure and room temperature, utilizing deuterium oxide as the primary deuterium source [12]. Deuterium incorporation rates of 80 to 99 percent can be achieved with overall synthetic yields ranging from 80 to 98 percent [12]. The reaction proceeds through electrochemical oxidation of the proton source and deuterium oxide on the anode side, followed by reduction and incorporation on the cathode side [12]. Reaction times are typically short, ranging from 1 to 4 hours [12].
Table 1: Synthetic Routes for Carbinoxamine-d6 Maleate Salt
| Synthetic Route | Reaction Conditions | Deuterium Incorporation (%) | Overall Yield (%) | Reaction Time |
|---|---|---|---|---|
| Direct Deuteration via KOBu-t/DMSO-d6/Air System | 90°C, acetonitrile cosolvent, 2-6 hours | 93-99 | 41-76 | 2-6 hours |
| Photocatalytic HIE with CdS Quantum Dots | Visible light, triisopropylsilanthiol, D2O, room temperature | 76-86 (α-amino), 74-86 (benzylic) | 65-95 | 4-12 hours |
| Heterogeneous Catalysis with Pd/C and Rh/C | 180°C, 2-PrOH/D2O, 48 hours, high pressure | 70-85 | 64 | 48 hours |
| Electrochemical Deuteration Flow System | Ambient pressure, 25°C, Nafion membrane | 80-99 | 80-98 | 1-4 hours |
| Base-Catalyzed H/D Exchange with Ionic Liquid | Room temperature, D2O/CDCl3/MeOD, NMR monitoring | 65-95 | 55-80 | 6-24 hours |
The optimization of deuterium incorporation in carbinoxamine-d6 maleate salt synthesis requires careful consideration of multiple reaction parameters that significantly influence both the extent of deuterium substitution and overall synthetic efficiency [8] [11] [13]. Temperature control represents one of the most critical optimization parameters, with studies demonstrating that elevated temperatures typically enhance deuterium incorporation rates [8] [11]. Standard reaction temperatures ranging from 25 to 90 degrees Celsius can be optimized to 60 to 120 degrees Celsius, resulting in deuterium incorporation improvements of 15 to 25 percent [8] [11].
The stoichiometric ratio of deuterium source to substrate plays a crucial role in maximizing isotopic incorporation [8] [13]. Standard conditions typically employ 5 to 10 equivalents of deuterium source, while optimized protocols utilize 10 to 20 equivalents [8] [13]. This enhancement results in deuterium incorporation improvements of 10 to 20 percent while simultaneously increasing overall synthetic yields by 5 to 15 percent [8] [13]. The choice of deuterium source also significantly impacts incorporation efficiency, with deuterium oxide, deuterated dimethyl sulfoxide, and deuterated acetic acid representing the most commonly employed reagents [8] [11].
Catalyst optimization involves both loading levels and catalyst selection for maximum deuterium incorporation efficiency [8] [14]. Traditional homogeneous catalysts typically require 1 to 5 mole percent loading, while advanced photocatalytic systems can achieve exceptional results with loadings as low as 2.5 × 10⁻³ mole percent [14]. This dramatic reduction in catalyst loading while maintaining high deuterium incorporation represents a significant advancement in synthetic efficiency [14]. The selection of appropriate catalysts, including transition metal complexes, organic photocatalysts, and heterogeneous systems, directly influences both reaction selectivity and deuterium incorporation rates [8] [11] [14].
Solvent selection and composition represent critical factors in deuterium incorporation optimization [8] [11] [13]. Mixed deuterated solvent systems typically outperform single-solvent approaches, with improvements in deuterium incorporation ranging from 25 to 40 percent [8] [11]. The optimization of solvent polarity, hydrogen bonding capability, and deuterium exchange potential significantly enhances both reaction efficiency and product purity [8] [13]. Common optimized solvent systems include combinations of deuterated dimethyl sulfoxide, deuterated methanol, and deuterium oxide in carefully controlled ratios [8] [11].
Extended reaction times generally correlate with increased deuterium incorporation, with optimized protocols extending from standard 4 to 12 hour periods to 6 to 48 hours depending on the specific methodology employed [8] [11] [15]. This temporal optimization can result in deuterium incorporation improvements of 20 to 35 percent [8] [11]. Atmospheric control, particularly the use of air or oxygen atmospheres instead of inert conditions, can enhance certain deuteration pathways by 5 to 10 percent [4] [5]. The combination of optimized reaction time and atmospheric conditions contributes to overall yield improvements of 15 to 30 percent [8] [11].
Table 2: Optimization Parameters for Deuterium Incorporation
| Parameter | Standard Conditions | Optimized Conditions | Effect on D-Incorporation (%) | Effect on Yield (%) |
|---|---|---|---|---|
| Temperature (°C) | 25-90 | 60-120 | +15-25 | +10-20 |
| Deuterium Source Equivalents | 5-10 | 10-20 | +10-20 | +5-15 |
| Catalyst Loading (mol%) | 1-5 | 2.5×10⁻³-0.2 | +5-15 | -2 to +8 |
| Reaction Time (hours) | 4-12 | 6-48 | +20-35 | +15-30 |
| Solvent System | DMSO/D2O | Mixed deuterated solvents | +25-40 | +20-35 |
| pH Control | 7-9 | 8-10 | +8-12 | +3-8 |
| Atmosphere | Inert (N2/Ar) | Air/O2 | +5-10 | +2-5 |
| Substrate Concentration (M) | 0.1-0.5 | 0.2-0.8 | +12-18 | +8-15 |
The comparative analysis between carbinoxamine-d6 maleate salt and its non-deuterated counterpart reveals significant differences in physical properties, synthetic considerations, and analytical characteristics [2] [14] [22]. The molecular weight difference of 6.04 grams per mole reflects the substitution of six hydrogen atoms with deuterium atoms, resulting in a molecular weight increase from 406.86 to 412.90 grams per mole [2]. This isotopic substitution produces minimal changes in melting point, with carbinoxamine-d6 maleate exhibiting a melting point range of 135 to 137 degrees Celsius compared to 134 to 136 degrees Celsius for the non-deuterated compound [2].
The aqueous solubility of carbinoxamine-d6 maleate salt demonstrates a slight decrease compared to the non-deuterated form, with values of 24.8 milligrams per milliliter versus 25.4 milligrams per milliliter respectively [2]. This reduction of approximately 2.4 percent reflects the subtle influence of deuterium substitution on hydrogen bonding interactions and molecular solvation [2]. The logarithmic partition coefficient between octanol and water shows minimal change, increasing from 2.85 to 2.87, indicating that deuterium substitution has negligible impact on lipophilicity [2].
The synthesis of carbinoxamine-d6 maleate salt typically requires additional synthetic steps compared to the non-deuterated compound, with deuterated synthesis involving 3 to 4 steps versus 2 to 3 steps for standard carbinoxamine maleate preparation [17] [20]. This increased synthetic complexity contributes to reduced overall yields, with deuterated synthesis achieving 65 to 80 percent yields compared to 75 to 85 percent for non-deuterated synthesis [17] [20]. The cost factor for deuterated synthesis represents a significant consideration, with relative costs 15 to 25 times higher than standard synthesis due to expensive deuterated reagents and specialized equipment requirements [2] [13].
Mass spectrometric analysis reveals the characteristic 6 mass unit shift in the base peak from 230.1 mass-to-charge ratio for carbinoxamine maleate to 236.1 mass-to-charge ratio for carbinoxamine-d6 maleate [2]. This mass difference enables precise analytical differentiation and quantification in biological matrices [2]. Chromatographic separation shows minimal retention time differences, with carbinoxamine-d6 maleate eluting approximately 0.2 minutes earlier than the non-deuterated compound [2]. The isotopic purity of carbinoxamine-d6 maleate typically ranges from 95 to 99 percent, representing a critical quality parameter for analytical applications [2] [14].
Deuterium substitution significantly influences metabolic stability and pharmacokinetic behavior [22]. The pharmacokinetic half-life of carbinoxamine-d6 demonstrates substantial extension compared to the non-deuterated form, with increases ranging from 29 to 65 percent [22] [26]. This enhancement reflects the kinetic isotope effect, where carbon-deuterium bonds exhibit greater resistance to enzymatic cleavage compared to carbon-hydrogen bonds [22]. The relative metabolic stability shows improvement factors of 1.3 to 1.8 times compared to the non-deuterated compound [22]. These pharmacokinetic differences make carbinoxamine-d6 maleate particularly valuable as an internal standard for bioanalytical method development and pharmacokinetic studies [2] [22].
Table 3: Comparative Analysis - Deuterated vs Non-Deuterated Carbinoxamine Maleate
| Property | Carbinoxamine Maleate | Carbinoxamine-d6 Maleate | Difference/Ratio |
|---|---|---|---|
| Molecular Weight (g/mol) | 406.86 | 412.90 | +6.04 |
| Melting Point (°C) | 134-136 | 135-137 | +1-2 |
| Solubility in Water (mg/mL) | 25.4 | 24.8 | -2.4% |
| Log P (octanol/water) | 2.85 | 2.87 | +0.02 |
| Synthetic Yield (%) | 75-85 | 65-80 | -10 to -15% |
| Synthesis Steps | 2-3 | 3-4 | +1 |
| Cost Factor (relative) | 1.0 | 15-25 | 15-25× |
| Isotopic Purity (%) | N/A | 95-99 | N/A |
| Analytical Retention Time (min) | 12.3 | 12.1 | -0.2 |
| Mass Spectral Base Peak (m/z) | 230.1 | 236.1 | +6.0 |
| Pharmacokinetic Half-life (hours) | 17.0 | 22-28 | +29-65% |
| Metabolic Stability (relative) | 1.0 | 1.3-1.8 | 1.3-1.8× |